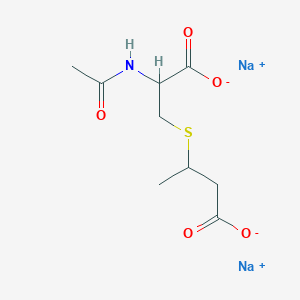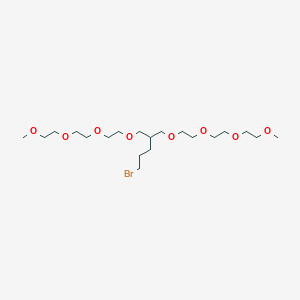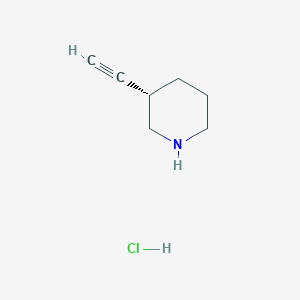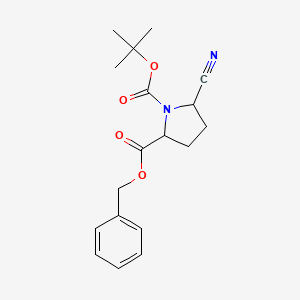
N-Biotinyl-12-aminododecanoyltobramycin Amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Biotinyl-12-aminododecanoyltobramycin Amide is a complex compound that combines the properties of biotin and tobramycin. Biotin is a vitamin that plays a crucial role in various metabolic processes, while tobramycin is a broad-spectrum antibiotic. This compound is particularly valuable in research due to its dual functionality, allowing it to be used in both biochemical assays and antimicrobial studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinyl-12-aminododecanoyltobramycin Amide involves multiple steps. The process typically starts with the activation of biotin, followed by the introduction of a 12-aminododecanoyl linker. Tobramycin is then conjugated to this intermediate through amide bond formation. The reaction conditions often involve the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. The compound is typically stored at -20°C to maintain its stability .
化学反応の分析
Types of Reactions
N-Biotinyl-12-aminododecanoyltobramycin Amide can undergo various chemical reactions, including:
Oxidation: The biotin moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The amide bond can be targeted for substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling agents like EDC and NHS. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the biotin moiety may result in biotin sulfoxide, while reduction may yield biotinylated amines .
科学的研究の応用
N-Biotinyl-12-aminododecanoyltobramycin Amide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated compounds for various assays.
Biology: Employed in protein purification and labeling due to its biotin moiety.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of diagnostic tools and biosensors
作用機序
The mechanism of action of N-Biotinyl-12-aminododecanoyltobramycin Amide involves its dual functionality:
Biotin Moiety: Binds to avidin or streptavidin with high affinity, enabling its use in various biochemical assays.
Tobramycin Moiety: Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, exhibiting antimicrobial activity
類似化合物との比較
Similar Compounds
Biotinylated Tobramycin: Similar in structure but may have different linkers.
Biotinylated Aminoglycosides: Other aminoglycosides conjugated with biotin.
Biotinylated Antibiotics: Various antibiotics conjugated with biotin for research purposes.
Uniqueness
N-Biotinyl-12-aminododecanoyltobramycin Amide is unique due to its specific 12-aminododecanoyl linker, which provides flexibility and stability. This makes it particularly useful in applications requiring both biotinylation and antimicrobial activity .
特性
分子式 |
C40H74N8O12S |
|---|---|
分子量 |
891.1 g/mol |
IUPAC名 |
N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]dodecanamide |
InChI |
InChI=1S/C40H74N8O12S/c41-21-16-22(42)37(60-39-34(54)31(44)33(53)27(19-49)58-39)35(55)36(21)59-38-23(43)17-25(50)26(57-38)18-46-30(52)13-8-6-4-2-1-3-5-7-11-15-45-29(51)14-10-9-12-28-32-24(20-61-28)47-40(56)48-32/h21-28,31-39,49-50,53-55H,1-20,41-44H2,(H,45,51)(H,46,52)(H2,47,48,56) |
InChIキー |
RXOINVNLFAZVJH-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCCCCCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B12289476.png)
![N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12289477.png)

![3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12289486.png)

![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B12289491.png)
![Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid)](/img/structure/B12289496.png)


![14-(5,6-Dimethylheptan-2-yl)-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B12289536.png)

![4-[4-(1-phenylethylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol;hydrochloride](/img/structure/B12289557.png)

